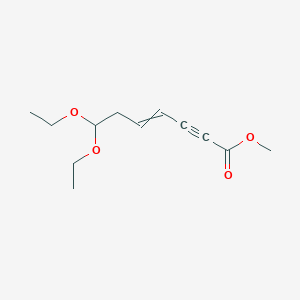
Methyl 7,7-diethoxyhept-4-en-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,7-diethoxyhept-4-en-2-ynoate: is an organic compound with the molecular formula C12H18O4 . It is characterized by the presence of both ester and alkyne functional groups, making it a versatile intermediate in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-diethoxyhept-4-en-2-ynoate typically involves the reaction of 7,7-diethoxyhept-4-en-2-yn-1-ol with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
7,7-diethoxyhept-4-en-2-yn-1-ol+methyl chloroformate→Methyl 7,7-diethoxyhept-4-en-2-ynoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-diethoxyhept-4-en-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as or .
Reduction: The ester group can be reduced to an alcohol using reducing agents like .
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Alcohols
Major Products Formed
Oxidation: Diketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amides, Esters
Scientific Research Applications
Methyl 7,7-diethoxyhept-4-en-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester and alkyne groups.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7,7-diethoxyhept-4-en-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed to form carboxylic acids, while the alkyne group can participate in cycloaddition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which increases the electrophilicity of the alkyne carbon atoms.
Comparison with Similar Compounds
Methyl 7,7-diethoxyhept-4-en-2-ynoate can be compared with other similar compounds such as:
Ethyl 7,7-diethoxyhept-4-en-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 7,7-dimethoxyhept-4-en-2-ynoate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 7,7-diethoxyhept-4-en-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an ester group.
The uniqueness of this compound lies in its combination of ester and alkyne functional groups, which provides a versatile platform for various chemical transformations.
Properties
CAS No. |
143365-99-5 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 7,7-diethoxyhept-4-en-2-ynoate |
InChI |
InChI=1S/C12H18O4/c1-4-15-12(16-5-2)10-8-6-7-9-11(13)14-3/h6,8,12H,4-5,10H2,1-3H3 |
InChI Key |
WUNYXTIAFOGZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC=CC#CC(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















